molecular formula C9H16O3S B1485797 (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol CAS No. 2166491-60-5

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol

Cat. No.: B1485797
CAS No.: 2166491-60-5
M. Wt: 204.29 g/mol
InChI Key: SWIWFOOVYZMDSW-SRKTWWLUSA-N
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Description

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol typically involves multiple steps, starting with the preparation of the oxolan-3-ol core. One common synthetic route includes the following steps:

  • Formation of the oxolan-3-ol core: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.

  • Introduction of the sulfur atom: : The sulfur atom is introduced via a substitution reaction, where a suitable thiolating agent is used to replace a leaving group on the oxolan-3-ol core.

  • Stereochemical control: : The stereochemistry of the final product is controlled through the use of chiral catalysts or starting materials to ensure the formation of the (3R,4R) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding thiol derivative.

  • Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups at the sulfur atom.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and sodium periodate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common products of oxidation reactions.

  • Reduction: : Thiol derivatives are typically formed during reduction reactions.

  • Substitution: : Various functionalized derivatives can be obtained through substitution reactions, depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: has several applications in scientific research, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: : Potential therapeutic applications include the development of drugs targeting specific biological pathways.

  • Industry: : The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: can be compared with other sulfur-containing heterocyclic compounds, such as:

  • Thiol derivatives: : These compounds have similar sulfur functionalities but differ in their ring structures and stereochemistry.

  • Sulfoxides and sulfones: : These compounds are oxidation products of thiols and have different chemical properties and applications.

The uniqueness of This compound lies in its specific stereochemistry and the presence of both oxygen and sulfur atoms in its structure, which can lead to distinct reactivity and biological activity.

Properties

IUPAC Name

(3R,4R)-4-(2-methyloxolan-3-yl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c1-6-8(2-3-12-6)13-9-5-11-4-7(9)10/h6-10H,2-5H2,1H3/t6?,7-,8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWFOOVYZMDSW-SRKTWWLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CCO1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 3
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 4
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol

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